

GRP-60367 experimental protocol for antiviral assays

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Application Note: GRP-60367 Experimental Protocols for In Vitro Antiviral Assays Against Rabies Virus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rabies virus (RABV), a member of the Rhabdoviridae family, is a neurotropic virus that causes rabies, a fatal neurological disease in humans and animals.[1] While post-exposure prophylaxis (PEP) is effective, it relies on costly and often inaccessible rabies immunoglobulin (IgG).[1][2] The development of a cost-effective, shelf-stable, direct-acting antiviral small molecule would address a significant unmet clinical need, especially in low-income countries where rabies is most prevalent.[1][2] **GRP-60367** is a first-in-class, small-molecule inhibitor of Rabies virus entry.[1][3] It specifically targets the RABV glycoprotein (G protein), which is essential for the virus to enter host cells, thereby preventing the initiation of infection.[1][2] This compound has demonstrated potent and specific anti-RABV activity at nanomolar concentrations across various host cell lines with a high specificity index.[1][2][4][5] This document provides detailed protocols for evaluating the antiviral efficacy and cytotoxicity of **GRP-60367** in a laboratory setting.

1. Cell and Virus Culture

Methodological & Application





- Cell Line: Vero 76 cells (or other susceptible cell lines like Vero-E6/TMPRSS2) are suitable for RABV propagation and antiviral assays.[6] Cells should be maintained in Minimum Essential Medium (MEM) supplemented with 5-10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.[7]
- Virus Strain: A laboratory-adapted strain of Rabies virus, such as SAD-B19 or CVS-N2c, can be used.[4] All work involving live RABV must be conducted in a Biosafety Level 2 (BSL-2) or higher facility, following all institutional and national safety guidelines.
- 2. Cytotoxicity Assay Protocol (CC50 Determination)

This assay determines the concentration of **GRP-60367** that is toxic to the host cells. It is crucial to ensure that any observed antiviral activity is not a result of cell death. An MTT or MTS assay is commonly used for this purpose.[6][8]

Methodology:

- Cell Seeding: Seed Vero 76 cells into a 96-well plate at a density that will achieve approximately 80% confluency after 24 hours and incubate.[9]
- Compound Preparation: Prepare a 2-fold serial dilution of **GRP-60367** in cell culture medium. The concentration range should be broad enough to determine a dose-response curve (e.g., from 300 µM down to low micromolar or nanomolar concentrations).[1][4]
- Treatment: Remove the growth medium from the cells and add 100 μL of the prepared compound dilutions to the wells. Include "cells only" (no compound) controls.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.[10]
- MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[9]
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for neutral red or 490 nm for MTS).[7]

Methodological & Application



- Analysis: Calculate the percentage of cell viability for each concentration relative to the
 untreated cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the
 percentage of viability against the log of the compound concentration and using non-linear
 regression analysis.[7]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol (EC50 Determination)

The PRNT is the gold standard for quantifying the titer of neutralizing antibodies and is adapted here to measure the efficacy of an antiviral compound.[11][12] It determines the concentration of **GRP-60367** required to reduce the number of viral plaques by 50% (EC50).[11]

Methodology:

- Cell Seeding: Seed Vero 76 cells in 6-well or 12-well plates and incubate until they form a confluent monolayer (90-100%).[13]
- Compound-Virus Mixture: Prepare serial dilutions of **GRP-60367**. Mix each dilution with a constant amount of RABV calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[11]
- Infection: Gently wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the compound-virus mixture.[13] Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
- Adsorption: Incubate the plates for 1-2 hours at 37°C, rocking gently every 15-20 minutes to allow for viral adsorption and to prevent the monolayer from drying.[12]
- Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semisolid medium (e.g., 1.2% methylcellulose or agarose in MEM with 2% FBS) containing the same concentration of GRP-60367 as in the infection step.[14]
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.[15]
- Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize and count the plaques.[15]



- Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined using non-linear regression analysis of the dose-response curve.
- 4. Time-of-Addition Assay Protocol

This assay helps to identify the specific stage of the viral lifecycle that is inhibited by the antiviral compound.[16][17][18] By adding the compound at different time points relative to infection, one can determine if it acts on entry, replication, or later stages.[16][17]

Methodology:

- Cell Seeding and Infection: Seed Vero 76 cells in multi-well plates. Once confluent, infect the cells with RABV at a known multiplicity of infection (MOI).
- Timed Compound Addition: Add a fixed, high concentration of **GRP-60367** (typically 5-10 times the EC50) to different wells at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).[9][19]
- Controls: Include an untreated virus control and controls with known inhibitors that block specific stages of the viral life cycle (e.g., an entry inhibitor or a replication inhibitor).[16]
- Incubation: After the final time point, incubate all plates for a total of 24-48 hours.
- Quantification of Viral Yield: Harvest the supernatant from each well. Quantify the amount of progeny virus using a plaque assay or by measuring viral RNA levels via quantitative reverse transcription PCR (qRT-PCR).
- Analysis: Plot the viral yield (or % inhibition) against the time of compound addition. A loss of
 inhibitory activity after a certain time point indicates that the targeted step in the viral lifecycle
 has already been completed.[17] For an entry inhibitor like GRP-60367, the compound is
 expected to lose its effect if added after the virus has already entered the cells.[2]

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.



Table 1: Cytotoxicity and Antiviral Activity of GRP-60367

				Selectivity
Compound	Cell Line	CC50 (µM)	EC50 (nM)	Index (SI =
				CC50/EC50)

| GRP-60367 | Vero 76 | >300 | 2 - 52 | >100,000 |

Note: EC50 values for **GRP-60367** are reported to range from 2 to 52 nM in different host cell lines.[1][4][5] The compound showed no cytotoxicity up to 300 μ M.[1][4]

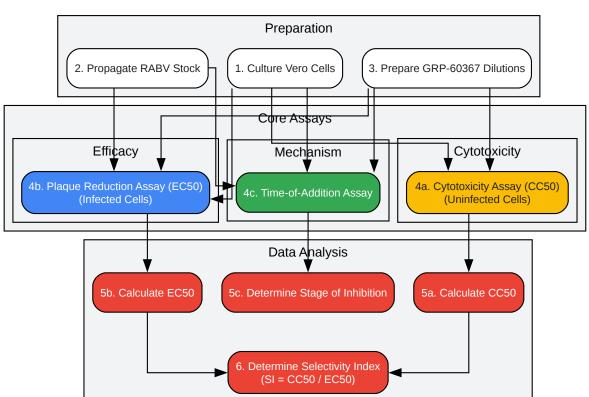
Table 2: Hypothetical Time-of-Addition Assay Results for GRP-60367

Time of Addition (hours post-infection)	Viral Titer (PFU/mL)	% Inhibition	
-2	1.5 x 10 ²	99.85	
0	2.1 x 10 ²	99.79	
2	8.9 x 10 ⁵	11.0	
4	9.8 x 10 ⁵	2.0	
6	1.0 x 10 ⁶	0	

| No Drug Control | 1.0 x 10⁶ | 0 |

Visualizations



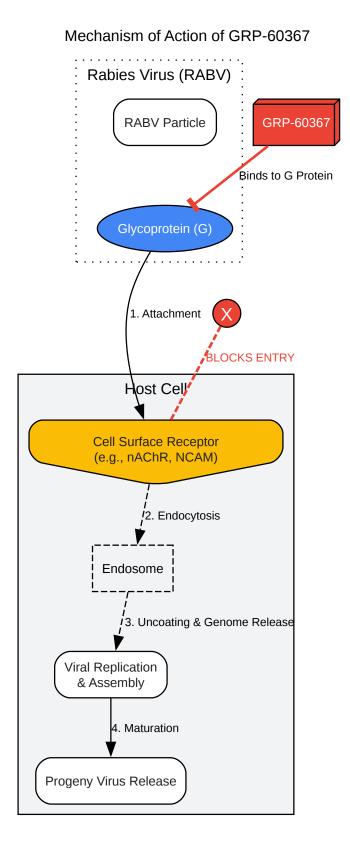


GRP-60367 Antiviral Evaluation Workflow

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Caption: Overall workflow for evaluating the antiviral properties of GRP-60367.





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Caption: GRP-60367 targets the RABV G protein to block viral entry.



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